molecular formula C20H18ClN5O3S B11185184 2-(benzylsulfanyl)-N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

2-(benzylsulfanyl)-N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11185184
M. Wt: 443.9 g/mol
InChI Key: IPYLVJVRDHZUSH-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound belonging to the triazolopyrimidine class. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a chloro-methoxyphenyl group, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be achieved through a multi-step process. One common synthetic route involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Cyclization: The triazolopyrimidine core can undergo cyclization reactions to form fused ring systems.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(benzylsulfanyl)-N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The molecular pathways involved may include inhibition of viral RNA polymerase or other key enzymes involved in disease progression .

Comparison with Similar Compounds

Similar compounds to 2-(benzylsulfanyl)-N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide include other triazolopyrimidine derivatives such as:

These compounds share structural similarities but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and applications.

Properties

Molecular Formula

C20H18ClN5O3S

Molecular Weight

443.9 g/mol

IUPAC Name

2-benzylsulfanyl-N-(5-chloro-2-methoxyphenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H18ClN5O3S/c1-29-16-8-7-13(21)9-14(16)22-18(28)15-10-17(27)23-19-24-20(25-26(15)19)30-11-12-5-3-2-4-6-12/h2-9,15H,10-11H2,1H3,(H,22,28)(H,23,24,25,27)

InChI Key

IPYLVJVRDHZUSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)NC3=NC(=NN23)SCC4=CC=CC=C4

Origin of Product

United States

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